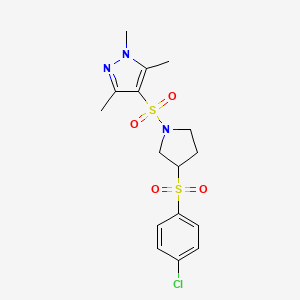

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

CAS No.: 1448045-28-0

Cat. No.: VC6367776

Molecular Formula: C16H20ClN3O4S2

Molecular Weight: 417.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448045-28-0 |

|---|---|

| Molecular Formula | C16H20ClN3O4S2 |

| Molecular Weight | 417.92 |

| IUPAC Name | 4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole |

| Standard InChI | InChI=1S/C16H20ClN3O4S2/c1-11-16(12(2)19(3)18-11)26(23,24)20-9-8-15(10-20)25(21,22)14-6-4-13(17)5-7-14/h4-7,15H,8-10H2,1-3H3 |

| Standard InChI Key | RQQXSYWBNMJGSK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity

-

IUPAC Name:

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole -

Molecular Formula:

C14H18ClN3O4S2 -

Molecular Weight:

Approximately 391.89 g/mol -

Structural Features:

-

A pyrazole core with three methyl substitutions at positions 1, 3, and 5.

-

A sulfonamide group linked to a pyrrolidine ring.

-

A 4-chlorophenyl group attached to the sulfonamide moiety.

-

Synthesis

The synthesis of compounds like this typically involves multi-step reactions incorporating sulfonamide coupling and pyrazole derivatization. Below is a generalized synthetic route:

-

Formation of Pyrazole Core:

-

Pyrazole derivatives can be synthesized via cyclization of hydrazines with diketones or similar precursors.

-

For this compound, the trimethyl substitution on the pyrazole core suggests starting materials like acetylacetone and hydrazine derivatives.

-

-

Sulfonamide Coupling:

-

Final Assembly:

-

The sulfonamide-pyrrolidine intermediate is coupled with the pyrazole derivative using optimized reaction conditions (e.g., reflux in polar aprotic solvents).

-

Characterization Techniques

To confirm the structure and purity of the compound, several analytical techniques are employed:

-

NMR Spectroscopy:

-

FT-IR Spectroscopy:

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Elemental Analysis:

Biological Activity

Sulfonamide derivatives containing pyrazole cores are widely studied for their biological properties due to their structural versatility:

Comparison with Related Compounds

Table 1: Reaction Optimization for Sulfonamide Coupling2

| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium tert-butoxide | THF | 12 | 78 |

| 2 | NaH | DMF | 12 | 55 |

| 3 | NaOH | Water | >24 | <30 |

Table 2: Biological Testing Results24

| Compound | Cell Line/Organism | IC (µM) / MIC (g/mL) |

|---|---|---|

| Target Compound | U937 Cells | >50 |

| Related Antifungal Compound | Candida albicans | ≤25 |

| Related Antimalarial Compound | Plasmodium falciparum | ~10 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume